![molecular formula C19H17ClN4O2 B13820349 N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a chlorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Addition of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving the appropriate chlorophenyl derivative.
Formation of the Hydrazide: The final step involves the reaction of the pyrazole derivative with phenylacetohydrazide under reflux conditions in the presence of a suitable solvent such as methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic catalysts, is encouraged to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazides, and chlorophenyl derivatives .
Aplicaciones Científicas De Investigación
N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carboxylic acid: Similar structure but lacks the hydrazide group.
3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene: Contains a thiazolidine ring instead of a pyrazole ring.
Uniqueness
N’-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide is unique due to its combination of a pyrazole ring, chlorophenyl group, and hydrazide moiety.
Propiedades
Fórmula molecular |
C19H17ClN4O2 |
|---|---|
Peso molecular |
368.8 g/mol |
Nombre IUPAC |
N-[(E)-[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-13-17(12-21-22-18(25)10-14-6-3-2-4-7-14)19(26)24(23-13)16-9-5-8-15(20)11-16/h2-9,11-12,23H,10H2,1H3,(H,22,25)/b21-12+ |
Clave InChI |
PPWNMMOIQWYZAG-CIAFOILYSA-N |
SMILES isomérico |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)/C=N/NC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NNC(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-6A,7,8,10A-Tetrahydro-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-1,3-diol](/img/structure/B13820266.png)

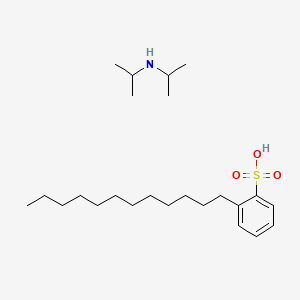

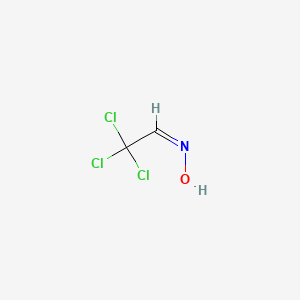
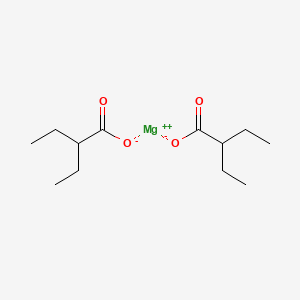
![4,5-Dihydro-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B13820300.png)
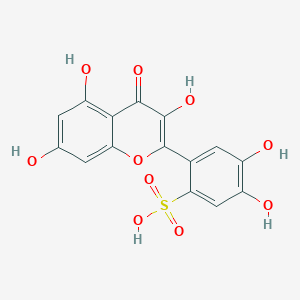
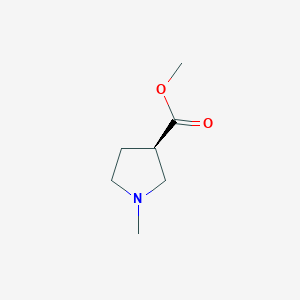
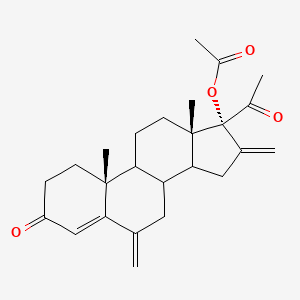
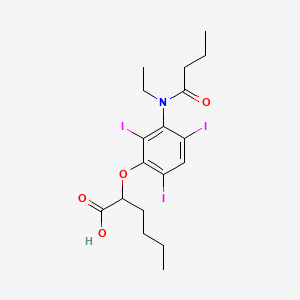
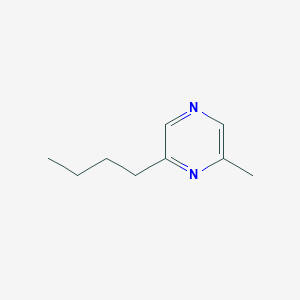
![4-tert-butyl-N-{[2-(4-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methyl}benzamide](/img/structure/B13820366.png)

